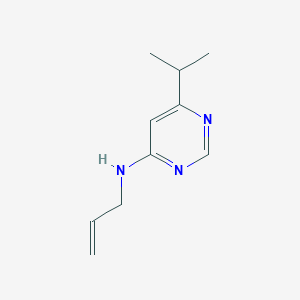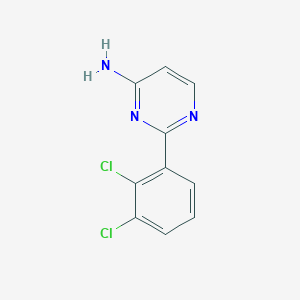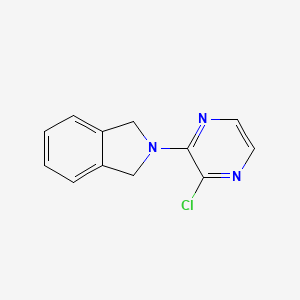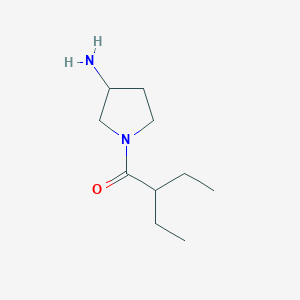
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring, which is a five-member
Scientific Research Applications
Asymmetric Synthesis in Antibacterial Agents : Compound 1, which includes the 3-aminopyrrolidin-1-yl group, has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents. Research demonstrates its effectiveness against aerobic and anaerobic bacteria, showcasing potential clinical significance (Rosen et al., 1988).
Polymerization Studies : N-vinylpyrrolidinone was polymerized in 3-methylbutan-2-one, indicating applications in the creation of polymers with specific end groups, a process crucial in materials science (Liu & Rimmer, 2002).
Neuroleptic Activity : Benzamides of 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, suggesting their importance in the development of psychiatric medications (Iwanami et al., 1981).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are important in the creation of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Antibacterial Activity Research : The aminopyrrolidine group is investigated for its role in enhancing the antibacterial activity of certain compounds, an area crucial for developing new antibiotics (Egawa et al., 1984).
Synthesis of Intermediates for Antibiotics : The compound is used in the synthesis of intermediates for antibiotics like premafloxacin, underscoring its importance in veterinary medicine (Fleck et al., 2003).
Nucleotide Analogue Synthesis : It's involved in the synthesis of N-substituted 3-(adenin-9-yl)pyrrolidin-2-ones, indicating its role in creating nucleotide analogues, which have applications in biochemistry and pharmacology (Koomen et al., 1973).
Synthesis of Vicinal Diamine Derivatives : It aids in the asymmetric synthesis of vicinal diamine derivatives, which have applications in medicinal chemistry and as constituents of biologically active molecules (Yoon et al., 2010).
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




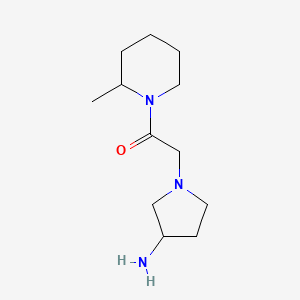
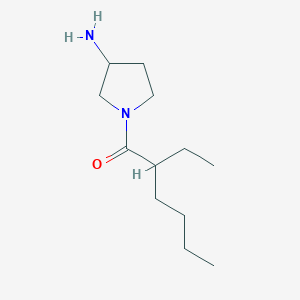
![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)


![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

